The potency of crenolanib is demonstrated through quantitative biochemical and cellular assays. The data below provides specific values for its binding and inhibitory activity.
Table 1: Biochemical Binding Affinity (Kd) [1]
| Target | Kd (nM) |
|---|---|
| FLT3-ITD | 0.74 |
| FLT3-D835Y | 0.18 |
| PDGFRα | 2.1 |
| PDGFRβ | 3.2 |
Table 2: Cellular Inhibition (IC50) [2] [1]
| Cell Line / Model | Mutation | IC50 / Cytotoxicity (nM) |
|---|---|---|
| MV4-11 | FLT3-ITD | 1.5 - 12 |
| MOLM-13 | FLT3-ITD | 4.9 |
| MOLM-14 | FLT3-ITD | 7 |
| EOL-1 | FIP1L1-PDGFRα fusion | 0.2 (pM, proliferation) |
| H1703 | PDGFRα amplification | ~80 (proliferation) |
To evaluate the mechanism of action and efficacy of this compound in a research setting, several standard assays can be employed. The following protocols are adapted from methodologies cited in the search results.
1. Cell Viability and Proliferation Assay [3] [2]
2. Immunoprecipitation and Western Blot Analysis [3] [4] [2]
3. 3D Endothelial Cell Sprouting Assay [3]
The diagram below integrates the experimental workflow with the core molecular pathway targeted by this compound.
Pharmacokinetics & Resistance: this compound is an oral drug with a half-life of 8-9 hours. In a phase I trial, 100 mg twice daily yielded a maximum plasma concentration of ~1 μM [5]. A key resistance mechanism involves the drug efflux pump ABCB1 (P-glycoprotein), which confers cellular resistance and may limit central nervous system penetration [5].
Clinical Trial Status: this compound remains investigational. It has been evaluated in multiple clinical trials for indications including relapsed/refractory FLT3-mutant AML, gliomas, and GIST with PDGFRA D842V mutations [3] [1].
Emerging Research: Recent studies highlight this compound's effects beyond direct kinase inhibition. Combined with Hedgehog pathway inhibitors, it shows synergistic effects in AML cells. Proteomic analysis reveals that this compound treatment alters the protein cargo of extracellular vesicles, specifically downregulating ribosomal and ErbB signaling pathway proteins, potentially interfering with leukemia niche formation [6].
Crenolanib demonstrates high potency and specificity for its main targets. The table below summarizes its binding affinity (Kd) for these primary kinases.
| Kinase Target | Binding Affinity (Kd) | Biological Context and Significance |
|---|---|---|
| FLT3 (wild-type and mutant) | 0.74 nM [1] | A key driver in approximately 30% of AML cases [2]. |
| FLT3-D835Y (mutant) | 0.18 nM [3] | A common tyrosine kinase domain mutation conferring resistance to type II FLT3 inhibitors [4]. |
| PDGFRα | 2.1 nM [1] [5] | Implicated in subsets of GIST and gliomas [1] [3]. |
| PDGFRβ | 3.2 nM [1] [5] | Involved in various solid tumors and hematologic malignancies [3]. |
The inhibitory activity of this compound translates to potent anti-proliferative and pro-apoptotic effects in cellular models. The following table outlines its half-maximal inhibitory concentrations (IC50) in various cell-based assays.
| Cell Line / Assay Model | Assay Type | IC50 / Effect | Context and Interpretation |
|---|---|---|---|
| MV4-11 cells (FLT3-ITD AML) | Cytotoxicity (72 hrs) | 12 nM [5] | Inhibits cellular viability in a model of FLT3-ITD driven leukemia [1]. |
| MOLM-14 cells (FLT3-ITD AML) | Cytotoxicity (MTT) | 7 nM [3] | Demonstrates potent cytotoxicity in another FLT3-ITD mutant AML cell line. |
| HMC1.2 cells (KIT D816V mastocytosis) | Anti-proliferation (XTT) | 100-250 nM [6] | Shows activity against a resistant KIT mutation, homologous to FLT3-D835 [6]. |
| Ba/F3 cells (FLT3 D835Y) | Apoptosis (Annexin V) | ~100 nM [6] | Induces programmed cell death in an isogenic model expressing a common resistance mutation. |
| Normal Human Bone Marrow Progenitors | Colony Formation (GM-CSF/BFU-E) | Minimal effect at 20 nM [4] | Suggests relative selectivity for mutant kinases over healthy hematopoiesis compared to other TKIs. |
This compound is a type I tyrosine kinase inhibitor, meaning it binds to the active, "DFG-in" conformation of the kinase [3]. This mechanism is crucial for its ability to inhibit FLT3 with activation loop mutations (like D835), which often confer resistance to type II inhibitors (e.g., quizartinib and sorafenib) that can only bind the inactive "DFG-out" conformation [1] [4] [7]. This makes this compound a potential therapeutic option for patients who have relapsed on type II FLT3 inhibitors.
The following diagram illustrates the primary signaling pathways targeted by this compound and its mechanism as a type I inhibitor.
This compound inhibits multiple class III receptor tyrosine kinases in their active state, blocking pro-survival and pro-proliferative signaling pathways. Dashed lines indicate constitutive activation or secondary targeting.
To evaluate this compound's efficacy and mechanisms, several standard experimental methodologies are employed:
Cytotoxicity and Anti-proliferation Assays [6] [4]: Method: Cells are seeded in multi-well plates and treated with a dose range of this compound for 48-72 hours. Cellular viability is measured using colorimetric assays like WST-1, XTT, or MTT. Analysis: Dose-response curves are generated to calculate IC50 values, representing the drug concentration that inhibits 50% of cell proliferation.
Immunoblotting (Western Blot) for Target Engagement [6] [4]: Method: Treated cells are lysed, and proteins are separated by SDS-PAGE, transferred to a membrane, and probed with specific antibodies. Key Targets: Phospho-specific antibodies against FLT3, KIT, STAT5, AKT, and MAPK are used to detect inhibition of kinase auto-phosphorylation and downstream signaling. Total protein levels are assessed to confirm equal loading. Analysis: Densitometry quantifies the reduction in phosphorylation levels normalized to total protein.
Colony-Forming Unit (CFU) Assays [4]: Method: Bone marrow mononuclear cells from healthy donors are plated in methylcellulose medium containing cytokines and various concentrations of this compound. Analysis: After 10-12 days of incubation, the number of erythrocyte burst-forming units (BFU-E) and granulocyte-macrophage colony-forming units (GM-CFU) are counted and compared to vehicle-treated controls to assess myelosuppressive effects.
Plasma Inhibitory Activity (PIA) Assay [4]: Method: Plasma samples are obtained from patients receiving this compound at various time points. These samples are then used to treat FLT3-mutant cell lines ex vivo. Analysis: The degree of FLT3 phosphorylation inhibition in the cells is measured via immunoblotting, providing a direct functional readout of the drug's active concentration and efficacy in patients.
Despite its potency, resistance to this compound can develop through diverse molecular mechanisms [7].
This compound remains an investigational drug and has not yet received full FDA approval [9] [8]. It has been granted Fast Track designation and is being evaluated in multiple clinical trials, including a phase III trial for newly diagnosed FLT3-mutant AML [8].
This compound is a promising type I tyrosine kinase inhibitor with a well-defined target profile against FLT3, PDGFRα/β, and related mutants. Its unique mechanism of action, high potency at nanomolar concentrations, and activity against resistance-conferring mutations position it as a valuable candidate in oncology drug development. Future work will focus on optimizing its clinical application through combination therapies to overcome diverse resistance mechanisms.
Crenolanib (chemical name: 1-(2-{5-[(3-methyloxetan-3-yl)methoxy]-1H-benzimidazol-1-yl}quinolin-8-yl)piperidin-4-amine) is a small molecule with the formula C₂₆H₂₉N₅O₂ [1]. It is classified as a type I kinase inhibitor, meaning it binds to the active, "DFG-in" conformation of the kinase domain [2] [1] [3]. This contrasts with type II inhibitors that bind to the inactive conformation, and allows this compound to effectively inhibit activation loop mutations that confer resistance to type II inhibitors [4].
The table below summarizes its primary kinase targets and key affinity metrics:
| Kinase Target | Mutation/Variant | Affinity (Kd) / Potency (IC₅₀) | Cellular Assay Context |
|---|---|---|---|
| FLT3 | Wild-Type, ITD, D835 | Kd: 0.74 nM [1]; IC₅₀: 1.3 - 67.8 nM [3] | Ba/F3 transfected cells [3] |
| PDGFRα | Wild-Type | IC₅₀: 0.4 ng/mL (~0.9 nM) [1] | Porcine aortic epithelial cells [1] |
| PDGFRα | D842V | IC₅₀: 6 nM [1] | CHO transfected cells [1] |
| PDGFRβ | Wild-Type | IC₅₀: 0.8 ng/mL (~1.8 nM) [1] | Porcine aortic epithelial cells [1] |
| c-KIT | D816V | IC₅₀: 2.5 nM [1] | In vitro assay [1] |
This compound's structure is critical for its activity. The benzimidazole and quinoline groups are essential components for interacting with the kinase domain [1] [3]. The oxetane ring and the piperidin-4-amine moiety contribute to its pharmacological properties, though their specific roles in binding and solubility are inferred from standard medicinal chemistry principles [1].
This compound inhibits kinase activity and downstream pro-survival signaling pathways [5] [6].
The following experiments are central to establishing the SAR and efficacy of this compound.
Purpose: To determine the direct anti-proliferative effects of this compound on cancer cell lines driven by specific kinase mutations [6].
Purpose: To confirm that this compound directly inhibits its intended kinase targets and downstream signaling pathways [6].
Purpose: To demonstrate that the inhibition of kinase signaling by this compound leads to programmed cell death.
Despite its potency, resistance to this compound can develop through diverse mechanisms.
The table below consolidates key population pharmacokinetic parameters for crenolanib from studies in pediatric brain tumor patients and adult AML patients [1] [2].
| Parameter | Typical Value (Pediatric Population) | Typical Value (Adult Population) | Significant Covariates |
|---|---|---|---|
| Model Structure | Two-compartment with lag time [1] | One-compartment [2] | |
| Absorption Rate (Ka) | 0.19 /h [1] | Rapid (Tmax 2-3 hours) [2] | Decreases with age (p<0.0001) [1] |
| Apparent Clearance (CL/F) | 41 L/h (for 8-year-old, BSA 1 m²) [1] | Reported, study-specific | Increases with Body Surface Area (BSA) (p<0.0001); ~2-fold lower with acid reducers (p<0.0001) [1] |
| Apparent Volume (V/F) | 54.3 L (for 8-year-old, BSA 1 m²) [1] | Reported, study-specific | ~1.7-fold lower with acid reducers (p=0.018) [1] |
| Time to Max Conc. (Tmax) | --- | 2-3 hours [2] | |
| Half-life | --- | ~14 hours (in adults) [1] | |
| Primary Metabolic Route | Cytochrome P450 3A (CYP3A) [1] | Cytochrome P450 3A (CYP3A) [1] |
The following diagram illustrates the core relationships between patient covariates and the key pharmacokinetic parameters of this compound, as identified in population models [1].
Covariate Impact on this compound PK
This compound is a potent and selective Type I tyrosine kinase inhibitor [3] [4]. It targets the active conformation of specific class III receptor tyrosine kinases:
The diagram below outlines the primary molecular pathway and mechanism of action of this compound.
This compound Mechanism of Action
The foundational data on this compound's pharmacokinetics come from well-established clinical and bioanalytical methods.
The quantified PK parameters and their relationships with covariates have direct clinical applications:
The table below summarizes the core characteristics and latest development status of this compound in AML.
| Feature | Summary |
|---|---|
| Drug Class | Potent, selective type I pan-FLT3 tyrosine kinase inhibitor (TKI) [1] [2]. |
| Key Mechanism | Targets active conformation of FLT3 kinase; active against both FLT3-ITD and FLT3-TKD mutations (including D835) [1] [2]. |
| Proposed Use Case | Candidate for newly diagnosed AML with FLT3-TKD mutations and for relapsed/refractory patients with TKD mutations acquired from other FLT3 inhibitors [1] [2]. |
| Latest Status (as of 2025) | Investigational / Not FDA-approved. New Drug Application (NDA) previously rejected by the FDA [3]. Clinical trials are ongoing, including a comparison with midostaurin in newly diagnosed FLT3-mutated AML (NCT03258931) [4]. |
Unlike other FLT3 inhibitors, resistance to this compound is not primarily driven by new secondary mutations in the FLT3 gene itself. A 2019 study in Nature Communications revealed that resistance arises through a wider variety of genetic and epigenetic pathways [1] [2].
The diagram below summarizes the diverse resistance mechanisms to this compound identified in AML patient samples.
The key findings on resistance mechanisms were established through the following experimental workflow [1] [2]:
Research continues to explore this compound's potential. A significant focus is on combination therapies to overcome or prevent resistance, with experimental models showing that drug combinations can restore this compound sensitivity [1] [2].
The field of FLT3 inhibition is also advancing with next-generation inhibitors in development. Companies like CCM Biosciences are developing candidates (CCM-405, CCM-445) designed to be effective against a broader range of resistance mutations, including FLT3-ITD-F691L, which also confers resistance to gilteritinib and quizartinib [3].
This compound is a distinct type I FLT3 inhibitor with a promising mechanism against TKD mutations. Its clinical application is currently limited by the development of complex, diverse resistance mechanisms, primarily through alternative signaling pathways and clonal evolution rather than FLT3 secondary mutations.
The following table summarizes this compound's core characteristics and its demonstrated efficacy across various preclinical models of hematological malignancies.
| Aspect | Details and Key Preclinical Findings |
|---|---|
| Drug Class & Target | Potent, selective Type I FLT3 inhibitor; also targets PDGFRα/β and mutant KIT D816 [1] [2] [3]. |
| Key Mechanism | Binds active kinase conformation, inhibiting FLT3-ITD and TKD mutations (e.g., D835, F691) resistant to Type II inhibitors [4] [2]. |
| In Vitro Activity (Cell Viability) | • IC50 ~5-10 nM in FLT3-ITD MOLM14 cells [3]. • IC50 ~100-250 nM in KIT D816V mastocytosis cells (HMC1.2) [3]. | | In Vivo Efficacy (Xenograft Models) | • Single agent: Delayed MV4-11 (FLT3-ITD) tumor growth [2]. • Combination with sorafenib (Type II inhibitor): Significant reduction in leukemic burden, prolonged survival vs. single agents [4] [2]. | | Activity in Drug-Resistant Models | Inhibited Ba/F3 cells with FLT3-ITD/D835Y/H and FLT3-ITD/F691L mutations; effective against sorafenib-resistant MOLM-13 cells (FLT3-ITD/D835Y) [2]. |
Here is a detailed breakdown of key methodologies used in pivotal this compound preclinical studies.
| Protocol Component | Detailed Methodology |
|---|---|
| In Vitro Cell Viability & Proliferation (MTT/XTT/WST-1 Assays) | Cells (e.g., MOLM14, HMC1.2) plated and treated with this compound dilution series for 72 hours. Viability measured using colorimetric assays (MTT, XTT, WST-1). IC50 values calculated from dose-response curves [4] [2] [3]. |
| Western Blot Analysis (Pharmacodynamics) | Cells treated with this compound, lysed, and proteins extracted. FLT3 immunoprecipitation performed, followed by SDS-PAGE and western transfer. Membranes probed with antibodies against p-FLT3, p-STAT5, p-ERK, and total proteins to confirm target inhibition [4] [2]. |
| In Vivo Xenograft Mouse Models (Efficacy) | NSG mice injected intravenously with luciferase-tagged FLT3-mutant AML cells (e.g., MV4-11, MOLM-13). After engraftment confirmed by bioluminescence imaging, mice randomized to treatment groups: vehicle, this compound (e.g., 15 mg/kg BID), sorafenib, or combination. Tumor burden monitored via bioluminescence; survival tracked [4] [2]. |
| Drug Combination Studies (Synergy) | Cells exposed to fixed-ratio concentrations of this compound and sorafenib. Combination Index (CI) calculated using the Chou-Talalay method (CalcuSyn software). CI < 1.0 indicates synergy [4]. |
| Resistance Mutation Analysis | Whole exome sequencing or targeted deep sequencing of patient samples or mouse model bone marrow pre- and post-crenolanib treatment. Variant Allele Frequencies (VAFs) of FLT3 and other genes (e.g., NRAS, IDH2) tracked to identify expanding resistant clones [5]. |
The following diagrams map the core signaling pathways targeted by this compound and a generalized workflow for preclinical in vivo studies.
This compound inhibits constitutively active FLT3 mutants and downstream oncogenic signaling.
General workflow for evaluating this compound efficacy in a mouse xenograft model.
The table below summarizes the key molecular targets of this compound and available quantitative inhibition data [1] [2] [3]:
| Target | Type | Key Mutants/Forms Inhibited | Reported Potency (Kd or IC₅₀) |
|---|---|---|---|
| FLT3 | Receptor Tyrosine Kinase | Wild-type, ITD, TKD (D835H/Y) | Kd: 0.74 nM (ITD), 0.18 nM (D835Y) [2] |
| PDGFRα | Receptor Tyrosine Kinase | Wild-type, D842V | IC₅₀: ~10 nM (wild-type), ~6 nM (D842V) [2] [4] |
| PDGFRβ | Receptor Tyrosine Kinase | Wild-type | IC₅₀: ~0.8 ng/mL [2] |
| KIT | Receptor Tyrosine Kinase | D816H, D816V | IC₅₀: 5.4 nM (D816H), 2.5 nM (D816V) [2] |
This compound is classified as a type I inhibitor, meaning it binds to the active conformation of the kinase domain ("DFG-in") [2] [3]. This mechanism allows it to effectively target constitutively active mutant kinases, a significant advantage over type II inhibitors for certain resistance mutations [5] [6].
Substantial evidence for this compound's efficacy comes from cell-based assays. The diagram below illustrates a generalized workflow for these key experiments.
Generalized workflow for cell-based assays validating this compound's effects
This compound has shown promising clinical efficacy, particularly in FLT3-mutant Acute Myeloid Leukemia (AML) [8] [6]. A 2024 clinical trial demonstrated that this compound combined with intensive chemotherapy resulted in high response rates and long-term survival in newly diagnosed AML patients [8]. Its activity against the KIT D816V mutant also suggests potential therapeutic value for Systemic Mastocytosis and Core Binding Factor Leukemias [1] [5].
A key feature is its ability to inhibit activation loop mutations (like FLT3-D835) that confer resistance to type II inhibitors such as quizartinib [6] [4]. However, resistance can develop through other mechanisms. Unlike other FLT3 inhibitors, this compound resistance is rarely due to secondary FLT3 mutations [6]. Instead, resistance often arises from clone expansion with mutations in parallel signaling pathways (e.g., NRAS) or genes involved in epigenetic regulation (e.g., TET2, IDH1/2) [6].
FLT3 mutations are among the most common genetic aberrations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of newly diagnosed cases and are associated with high relapse rates and poor overall survival following intensive chemotherapy alone. [1] [2] [3] Crenolanib is a potent, second-generation, type I tyrosine kinase inhibitor (TKI) that targets the active conformation of the FLT3 receptor. [1] [4] Unlike some other FLT3 inhibitors, this compound is a pan-FLT3 inhibitor, demonstrating activity against both FLT3-ITD (Internal Tandem Duplication) and FLT3-TKD (Tyrosine Kinase Domain) mutations, including those that confer resistance to type II inhibitors. [2] [5] [4] Its short half-life (6-8 hours) and lack of active metabolites minimize drug accumulation and reduce the risk of prolonged toxicities or drug-drug interactions. [1]
Preclinical data indicates that this compound effectively blocks FLT3 phosphorylation and cell growth at low nanomolar concentrations. [1] The rationale for combining this compound with intensive chemotherapy ("7+3" regimen) is to achieve deep molecular remissions by eradicating FLT3-mutant clones at diagnosis, thereby potentially preventing relapse and improving long-term survival. [1] [6] The following application notes and protocol are derived from a phase II clinical trial (NCT02283177) investigating this combination. [7] [1]
The treatment schema involves sequential administration of standard chemotherapy followed by this compound, consolidation therapy, and maintenance.
The visual workflow below summarizes the complete treatment protocol.
Clinical outcomes from the phase II trial (n=44) with a median follow-up of 45 months are summarized below. [7]
| Outcome Measure | Overall (n=44) | Patients ≤60 years | Patients >60 years |
|---|---|---|---|
| Overall Response Rate (ORR) | 86% | 90% | 80% |
| Complete Remission (CR) | 77% | Not Specified | Not Specified |
| CR/CR with incomplete count recovery (CRi) | 86% (CR 77% + CRi 9%) | Not Specified | Not Specified |
| MRD-negative CR/CRi Rate | Not Specified | 89% | 45% |
| Median Event-Free Survival (EFS) | 44.7 months | Not Specified | Not Specified |
| Median Overall Survival (OS) | Not Reached | Not Specified | Not Specified |
| 3-Year OS (estimated) | Not Specified | 71.4% | Not Specified |
| Cumulative Incidence of Relapse | Not Specified | 15% | Not Specified |
| Parameter | Observation |
|---|---|
| Most Common Treatment-Emergent Adverse Events (All Grades) | Diarrhea (65.9%), Nausea (56.8%), Febrile Neutropenia (52.3%), Vomiting (45.5%), Peripheral Edema (40.9%), Decreased Appetite (38.6%), Maculopapular Rash (38.6%) [2] |
| Most Frequent Grade 3+ Adverse Events | Febrile Neutropenia (22 pts), Diarrhea (8 pts), Nausea, Decreased Appetite, Rash, Acute Kidney Injury (3 pts each) [2] |
| Grade 4 Adverse Events | Hypokalemia (2 pts) [2] |
| Hematologic Recovery (during Induction) | Median time to platelets ≥100,000/µL: 29 days Median time to ANC ≥1,000/µL: 32 days [7] | | Emergence of New FLT3 Mutants at Relapse | Not detected in patients completing consolidation [7] |
The combination of this compound with intensive chemotherapy has demonstrated high response rates and durable survival in adults with newly diagnosed FLT3-mutant AML, supporting the continued development of this regimen. [7] [1] The achievement of a high rate of MRD-negative remissions is particularly notable, as this is a strong predictor of long-term outcomes in AML. [7] [6]
A key differentiator of this compound is its favorable cardiac safety profile; unlike quizartinib, it does not cause QTc prolongation and therefore does not require a REMS program for cardiac monitoring. [2] Furthermore, its pan-FLT3 inhibitory activity may prevent the emergence of resistant clones, particularly those involving TKD mutations, a known resistance mechanism for type II inhibitors. [5]
Based on these promising results, a randomized phase III trial comparing this compound versus midostaurin, both in combination with standard chemotherapy, in younger patients with newly diagnosed FLT3-mutant AML is ongoing. [7] [1] [5] This head-to-head comparison will be critical in determining the potential superiority of this next-generation FLT3 inhibitor in the frontline setting.
Crenolanib (CP-868,596) is an orally bioavailable tyrosine kinase inhibitor that preferentially antagonizes platelet-derived growth factor receptors (PDGFRs). Recent studies have linked elevated expression of PDGFRs to the pathogenesis of pediatric gliomas, suggesting that selective inactivation of PDGF/PDGFR signaling could have significant clinical impact in pediatric glioma therapy [1]. As this compound progresses through clinical trials, including pediatric phase I studies for diffuse intrinsic pontine glioma (DIPG) and recurrent high-grade glioma (HGG), characterizing its pharmacokinetic profile has become essential for establishing dose-exposure-response relationships [1] [2].
The bioanalytical method described in this application note was developed to support therapeutic drug monitoring and pharmacokinetic studies of this compound in pediatric and adult populations. This robust, sensitive, and selective LC-ESI-MS/MS method has been validated for quantification of this compound in both human serum and cerebrospinal fluid (CSF), allowing researchers to simultaneously monitor systemic exposure and CNS penetration in clinical trial participants [3]. The method offers excellent precision and accuracy across clinically relevant concentration ranges, with sensitivity sufficient to characterize this compound pharmacokinetics following oral administration.
Table 1: Required chemicals and suppliers
| Chemical/Reagent | Purity/Specifications | Supplier |
|---|---|---|
| This compound (CP-868,596) | >95.6% freebase | AROG Pharmaceuticals |
| d4-CP-868,596 (ISTD) | >95% | AROG Pharmaceuticals |
| Methanol | HPLC grade | Fisher Scientific |
| tert-Butyl methyl ether | 99.8%, anhydrous | Sigma-Aldrich |
| Formic acid | 98% | Fluka BioChemika |
| Blank human serum | N/A | Innovative Research |
The chromatographic separation employs a reversed-phase C18 column with isocratic elution under optimized conditions [1] [2]:
Detection utilizes triple quadrupole mass spectrometry with electrospray ionization in positive mode, offering high sensitivity and selectivity [3] [1]:
Table 2: MRM transitions and mass spectrometric parameters
| Compound | Q1 Mass (m/z) | Q3 Mass (m/z) | Dwell Time (ms) | Declustering Potential (V) | Collision Energy (V) |
|---|---|---|---|---|---|
| This compound | 444.4 | 373.1 | 100 | 88 | 37.5 |
| d4-Crenolanib (ISTD) | 448.2 | 374.2 | 100 | 88 | 39 |
The following workflow diagram illustrates the complete LC-ESI-MS/MS system configuration and analytical process:
Figure 1: LC-ESI-MS/MS system workflow for this compound analysis
Proper collection and handling of biological specimens is critical for maintaining sample integrity and ensuring accurate quantification [1]:
The sample preparation employs liquid-liquid extraction with TBME for efficient analyte recovery and clean-up [1] [2]:
The following diagram illustrates the sample preparation workflow:
Figure 2: Sample preparation workflow using liquid-liquid extraction
The method was rigorously validated according to FDA bioanalytical method validation guidelines, demonstrating excellent performance characteristics for both serum and CSF matrices [3] [1].
Table 3: Method validation parameters for serum and CSF
| Validation Parameter | Serum | CSF |
|---|---|---|
| Calibration Range (ng/mL) | 5-1000 | 0.5-1000 |
| Intra-day Precision (% CV) | <4% | <9%* |
| Inter-day Precision (% CV) | <4% | <9%* |
| Intra-day Accuracy (% Bias) | Within 8% | Within 11% |
| Inter-day Accuracy (% Bias) | Within 8% | Within 11% |
| Extraction Recovery | >50% | >50% |
Note: CSF precision <9% except at LLOQ (<17%) [3] [1]
The method demonstrated exceptional reproducibility across the validation range [3] [1]:
This validated method has been successfully applied to analyze serial pharmacokinetic samples obtained from a pediatric patient treated with oral this compound [3] [1]. The method demonstrated sufficient sensitivity and robustness to characterize this compound concentration-time profiles in pediatric patients, providing critical data for understanding the drug's disposition in this special population.
The ability to quantify this compound in both serum and CSF allows researchers to evaluate CNS penetration, a crucial factor for treating brain tumors like DIPG and HGG. The method's wide calibration range accommodates the varying concentrations observed in pharmacokinetic studies following different dosing regimens.
The presented LC-ESI-MS/MS method provides a robust, sensitive, and specific approach for quantifying this compound in human serum and cerebrospinal fluid. The method's validation demonstrates excellent precision, accuracy, and reproducibility across clinically relevant concentration ranges. The relatively simple sample preparation using liquid-liquid extraction, coupled with rapid chromatographic separation and highly selective MS/MS detection, makes this method suitable for high-throughput analysis of clinical samples in pharmacokinetic studies and therapeutic drug monitoring programs.
The following table summarizes key quantitative findings on the efficacy of this compound from recent in vivo studies.
| Cell Line / Model | Treatment | Key In Vivo Findings | Reference |
|---|---|---|---|
| MOLM13 (FLT3-ITD) | This compound + Sorafenib (Type II inhibitor) | Synergistic effect; significantly better leukemia response (P<0.005) and survival (P<0.05) compared to single agents. Fewer emergent FLT3-KD mutations with specific dosing schedules. | [1] |
| MV4-11 (FLT3-ITD) | This compound + Sorafenib | Significant decrease in leukemic burden (P<0.001) and prolonged survival (P<0.01) compared to either TKI alone. | [2] |
| Ba/F3 cells expressing FLT3-ITD/D835H | This compound | Delayed engraftment of the drug-resistant FLT3-ITD/D835H cells in vivo. | [2] |
| MOLM13 cells with FLT3-ITD/D835Y (sorafenib-resistant) | This compound | Prolonged survival in a mouse xenograft model, demonstrating activity against a type II inhibitor-resistant mutation. | [2] |
Here is a detailed methodology for conducting a this compound efficacy study in a disseminated AML xenograft model, based on the protocols from the cited research.
1. Model Generation
2. Treatment Administration
3. Efficacy and Health Monitoring
4. Endpoint Analysis
The diagrams below illustrate the mechanistic rationale and experimental workflow for evaluating this compound in xenograft models.
This compound is an orally available, potent, and selective type I tyrosine kinase inhibitor that primarily targets mutant isoforms of class III receptor tyrosine kinases, including FLT3, PDGFR-α, and PDGFR-β. This small molecule inhibitor has emerged as a promising therapeutic agent for various cancers, particularly in acute myeloid leukemia (AML) with FLT3 mutations and gastrointestinal stromal tumors (GIST) with PDGFRα mutations. Unlike type II inhibitors that bind to the inactive conformation of the kinase, this compound's type I binding mechanism allows it to effectively inhibit constitutively active kinase mutants, including those with activation loop mutations such as FLT3-D835 and KIT-D816, which are often resistant to other tyrosine kinase inhibitors. [1] [2]
The therapeutic significance of this compound stems from its unique pharmacological profile against resistant mutations and its direct effects on tumor vasculature. Recent investigations have revealed that this compound exerts direct anti-angiogenic activity independently of its primary kinase targets, directly affecting endothelial cell viability, migration, and sprouting while inducing apoptosis through mitotic disruption. This broad mechanism of action suggests this compound may have efficacy beyond its primary indications, affecting multiple cellular compartments within the tumor microenvironment. [3] Currently, this compound is being evaluated in numerous clinical trials for relapsed/refractory FLT3-mutated AML (NCT02298166), gliomas with PDGFR-α amplifications (NCT02626364), and other solid tumors, demonstrating its broad therapeutic potential in oncology. [3]
This compound primarily functions through inhibition of three class III receptor tyrosine kinases: FLT3, PDGFR-α, and PDGFR-β. Its exceptional potency against activation loop mutations in these kinases (homologous to D835 in FLT3, D842 in PDGFRα, and D816 in KIT) distinguishes it from many other tyrosine kinase inhibitors. At the molecular level, this compound binds to the active conformation of the kinase domain, preventing autophosphorylation and subsequent activation of downstream signaling cascades including PI3K/AKT, RAS/MAPK, and STAT5 pathways. These pathways are critically involved in regulating cell survival, proliferation, and differentiation, and their constitutive activation through mutant kinases drives oncogenesis in several cancer types. [1] [2]
In AML with FLT3-ITD mutations, persistent signaling through these pathways promotes leukemic cell survival and proliferation, while in systemic mastocytosis with KIT-D816V mutations, it drives abnormal mast cell accumulation. This compound's ability to potently inhibit these mutant kinases at clinically achievable concentrations (with IC₅₀ values typically in the nanomolar range) underlies its therapeutic efficacy. Interestingly, this compound demonstrates relative insensitivity toward wild-type KIT (Kd = 78 nM), which may contribute to reduced myelosuppression compared to other TKIs that strongly inhibit wild-type KIT. [1]
This compound induces apoptosis through both direct and indirect mechanisms. The primary mechanism involves mitotic disruption and cell cycle arrest, as evidenced by altered actin arrangement, nuclear aberrations, and effects on mitosis entry and centrosome clustering in endothelial cells. Treatment with this compound leads to Bcl-2 family modulation, characterized by increased expression of pro-apoptotic proteins like BAX and decreased expression of anti-apoptotic proteins such as Bcl-2, resulting in mitochondrial outer membrane permeabilization and initiation of the intrinsic apoptosis pathway. [3] [4]
Additional studies have revealed that this compound promotes endoplasmic reticulum stress through the GRP78/ATF6/CHOP axis, particularly when combined with ceramide transfer protein (CERT) inhibitors. This ER stress response amplifies the apoptotic signal and can lead to synergistic cell death in combination therapies. Furthermore, this compound has been shown to disrupt microtubule dynamics in some cellular contexts, triggering mitotic arrest and subsequent apoptosis, although this mechanism is more characteristic of taxanes than tyrosine kinase inhibitors. The convergence of these multiple pathways on apoptosis execution makes this compound an effective inducer of programmed cell death in susceptible cancer cells. [5]
Table 1: Anti-proliferative Effects of this compound Across Various Cancer Cell Models
| Cell Line | Cancer Type | Mutation Status | Assay Type | IC₅₀ Value | Experimental Conditions |
|---|---|---|---|---|---|
| HMC1.2 | Mastocytosis | KIT V560G, D816V | XTT proliferation | 100-250 nM | 48-hour treatment [1] |
| P815 | Mastocytosis | KIT D814Y (murine) | XTT proliferation | 100-250 nM | 48-hour treatment [1] |
| MOLM14 | AML | FLT3-ITD | Apoptosis assay | 5-10 nM | 48-hour treatment [1] |
| MV4-11 | AML | FLT3-ITD | Cell viability | Synergistic with HPA-12 | Combined treatment [5] |
| Molm13 | AML | FLT3-ITD | Cell viability | Synergistic with HPA-12 | Combined treatment [5] |
| ECRF24 | Endothelial | Wild-type | Cell viability | ~500 nM | 72-hour treatment [3] |
| HUVEC | Endothelial | Wild-type | Cell viability | ~750 nM | 72-hour treatment [3] |
Table 2: Pro-apoptotic Effects of this compound in Preclinical Models
| Cell Line/Model | Cancer Type | Apoptosis Assay Method | Induction Level | Experimental Conditions | Key Apoptotic Markers | |--------------------|-----------------|----------------------------|---------------------|----------------------------|---------------------------| | HMC1.2 | Mastocytosis | Annexin V assay | IC₅₀ 225-250 nM | 48-hour treatment [1] | Phosphatidylserine externalization | | P815 | Mastocytosis | Annexin V assay | IC₅₀ 225-250 nM | 48-hour treatment [1] | Phosphatidylserine externalization | | JHU-012/019 co-culture | OSCC | Flow cytometry | Significant decrease (p<0.001) | Co-culture with MSCs [6] | Increased Bcl-2, decreased Bid | | MV4-11 + HPA-12 | AML | Annexin V/PI staining | Dramatic increase in combo | 48-hour combined treatment [5] | Activation of GRP78/ATF6/CHOP axis | | REN | Mesothelioma Western blot | Increased expression | 24-hour treatment [4] | Increased BAX/Bcl-2 ratio |
Table 3: In Vivo Efficacy of this compound in Animal Tumor Models
| Tumor Model | Dosing Regimen | Treatment Duration | Key Findings | Molecular Effects |
|---|---|---|---|---|
| Human ovarian carcinoma (CAM model) | Not specified | Not specified | Significant tumor growth inhibition, reduced microvessel density [3] | Anti-angiogenic effects |
| MV4-11 xenograft (mice) | 15 mg/kg this compound + 4 mg/kg HPA-12 | 2 weeks | Dramatically lower bioluminescence signals, extended survival [5] | Synergistic apoptosis induction |
| PM-xenograft (NOD-SCID mice) | 15 mg/kg body weight | Not specified | No significant effect on overall survival [4] | Context-dependent efficacy |
Protocol 1: XTT-Based Cell Viability Assay for this compound Screening
Protocol 2: 3D Endothelial Cell Sprouting Assay
Protocol 3: Annexin V/Propidium Iodide Apoptosis Assay by Flow Cytometry
Protocol 4: Mitochondrial Membrane Potential Assessment
Protocol 5: Cell Cycle Analysis by Propidium Iodide Staining
Protocol 6: Western Blot Analysis of Apoptosis Markers
Recent research has revealed synergistic effects when this compound is combined with other targeted agents, particularly in overcoming drug resistance in hematological malignancies. A notable combination is with Hedgehog pathway inhibitors such as HPI-1 in AML cell lines (MOLM-14 and MV4-11). This combination demonstrated profound effects on the extracellular vesicle proteome, selectively downregulating transport of ribosomal proteins (RPS26, RPL27A) and ErbB pathway members (GAB1, GRB2, SHC1) to EVs, potentially interfering with leukemia niche formation. [7]
Another promising combination approach involves pairing this compound with ceramide transfer protein (CERT) inhibitors like HPA-12 in FLT3-ITD mutated AML. This combination synergistically induces apoptosis through activation of the GRP78/ATF6/CHOP endoplasmic reticulum stress axis and modulation of mitophagy. The combination index (CI) values for this combination ranged from 0.113 to 0.179 in Molm13 cells and 0.134 to 0.779 in MV4-11 cells, indicating strong synergy, while showing antagonistic effects (CI 1.266-1.405) in FLT3-WT KG1-α cells, demonstrating mutation-specific synergy. [5]
In solid tumors, this compound has shown potential to reverse mesenchymal stem cell-mediated cisplatin resistance in oral squamous cell carcinoma. Co-culture with MSCs significantly increased phosphorylation of PDGFR-α and AKT while upregulating Bcl-2 and downregulating Bid, resulting in reduced cisplatin sensitivity. Pretreatment with this compound significantly reversed this protective effect (p < 0.0001), suggesting combination strategies with platinum-based chemotherapy in resistant solid tumors. [6]
Diagram 1: this compound mechanism of action and combination therapy strategies. This compound primarily targets FLT3 and PDGFR receptors, inhibiting downstream signaling pathways. Combination with CERT inhibitors induces ER stress and mitophagy, while Hedgehog inhibitors affect extracellular vesicle (EV) modulation.
Choosing appropriate apoptosis detection methods requires consideration of several factors. For high-throughput screening, plate-based caspase activity assays or multiplexed viability/apoptosis kits offer practical solutions. When temporal resolution of apoptosis initiation is needed, kinetic assays using live-cell imaging of caspase-activated fluorescent reporters may be preferable. For mechanistic studies, Western blot analysis of apoptotic markers (cleaved caspases, PARP cleavage) provides molecular validation. [8] [9]
Critical parameters for this compound-specific assays include:
Accurate interpretation of apoptosis data requires multiparametric assessment rather than reliance on a single method. For instance, annexin V staining should be complemented with caspase activation or DNA fragmentation assays to confirm apoptosis. Additionally, distinguishing apoptosis from other cell death mechanisms (e.g., necrosis, autophagy) may require morphological assessment by microscopy. [10] [9]
Common pitfalls and solutions:
This compound represents a promising therapeutic agent with demonstrated efficacy across multiple cancer types, particularly those driven by FLT3 and PDGFR mutations. The comprehensive application notes and protocols provided herein enable rigorous assessment of its effects on cell viability and apoptosis induction. The synergistic potential of this compound with other targeted agents, especially in combination with CERT inhibitors or Hedgehog pathway modulators, presents exciting opportunities for overcoming therapeutic resistance. As research continues to elucidate the full spectrum of this compound's mechanisms beyond its primary kinase targets, these standardized protocols will facilitate systematic investigation and validation of its anti-tumor activities across different experimental models.
The table below summarizes the key elements of a treatment protocol from a recent phase II trial involving adults with newly diagnosed FLT3-mutated AML [1]. This protocol integrates this compound with intensive chemotherapy.
| Protocol Component | Details |
|---|---|
| Target Population | Adults (≥18 years) with newly diagnosed FLT3-mutated AML (including ITD and TKD mutations) [1] |
| Recommended Dose | 100 mg, administered orally three times daily (t.i.d.) [1] |
| Induction Chemotherapy | Cytarabine (100 mg/m² continuous infusion, Days 1-7) + an anthracycline (daunorubicin 60-90 mg/m² or idarubicin 12 mg/m², Days 1-3) - "7+3" regimen [1] |
| This compound Timing (vs. Chemo) | Start on Day 9 of induction; continue until 72 hours before the next cycle [1] |
| Consolidation Therapy | High-dose cytarabine (1-3 g/m² twice daily on Days 1, 3, 5) and/or allogeneic stem cell transplant (ASCT) [1] |
| Maintenance Therapy | Continue this compound for up to 12 months after consolidation therapy or after transplant [1] |
For researchers designing studies around FLT3 inhibitors like this compound, several key methodologies are critical.
This compound's efficacy and limitations are rooted in its molecular interactions.
(This diagram illustrates this compound's mechanism as a Type I FLT3 inhibitor, targeting the active kinase conformation to block signaling and promote apoptosis in leukemic cells.)
A primary mechanism of resistance to this compound is the emergence of specific point mutations in the FLT3 gene. The F691L gatekeeper mutation is a key on-target change that makes FLT3 resistant to this compound [4] [2]. Furthermore, resistance can arise through off-target activation of parallel signaling pathways, such as mutations in RAS/MAPK pathway genes (NRAS, KRAS, PTPN11) [2]. The expression of drug efflux pumps like ABCB1 also confers resistance by reducing intracellular this compound concentrations [3].
The following table summarizes efficacy and safety outcomes from the phase II trial of this compound with intensive chemotherapy in newly diagnosed FLT3-mutated AML [1].
| Outcome Measure | Result |
|---|---|
| Overall Response Rate (ORR) | 86% |
| Complete Remission (CR) | 77% |
| CR with Incomplete Count Recovery (CRi) | 9% |
| MRD-negative CR/CRi Rate | 89% (in patients ≤60 years) |
| Median Event-Free Survival (EFS) | 44.7 months |
| Median Overall Survival (OS) | Not reached after 45-month follow-up |
| Estimated 3-Year OS (≤60 years) | 71.4% |
| Common Adverse Events | Diarrhea, nausea, febrile neutropenia, vomiting, peripheral edema [1] [5] |
In the relapsed/refractory setting, a phase II study showed an Overall Response Rate (ORR) of 47% in heavily pretreated patients, with a median OS that was significantly longer in patients who were naive to prior FLT3 inhibitors (55 weeks vs. 13 weeks) [4].
The following table summarizes the management strategies for the most commonly reported adverse events (AEs) associated with this compound, based on data from clinical trials in Acute Myeloid Leukemia (AML).
| Side Effect | Clinical Presentation | Management Strategies | Dose Modification Guidance |
|---|---|---|---|
| Nausea & Voming [1] [2] | Gastrointestinal intolerance, often manageable [1]. | Prophylactic antiemetics; taking this compound with food [3]. | Typically not required for low-grade events; consider dose reduction for persistent/intolerable cases [3]. |
| Transaminitis [1] [3] | Elevations in AST (aspartate aminotransferase) and ALT (alanine aminotransferase) [3]. | Regular monitoring of liver function tests (LFTs) [3]. | Hold dose for significant elevation; resume at a lower dose upon recovery [3]. Specific thresholds not defined in available results. |
| Fluid Retention/Edema [1] | Periorbital edema and generalized fluid retention [1]. | Supportive care; monitor for symptoms. | Information not specified in the available results. |
Here are detailed methodologies for monitoring and managing these side effects in a clinical trial setting.
This protocol is designed to proactively manage nausea and vomiting to ensure patients can maintain oral dosing.
This protocol ensures the early detection and management of drug-induced liver injury.
The diagram below illustrates the proposed relationship between this compound's primary molecular targets and the observed side effects.
Q1: What is the recommended starting dose and schedule for this compound in clinical trials for AML? A1: The established dose in multiple phase II/III AML trials is 100 mg, administered orally three times a day (TID) [4] [2]. It is often given sequentially with chemotherapy, starting after the completion of infusion and continuing as maintenance.
Q2: Are there any serious non-liver-related toxicities that require immediate attention? A2: Yes. While the safety profile is generally manageable, gastrointestinal bleeding has been noted as a more serious toxicity. Clinical trial protocols recommend holding this compound and considering a dose reduction if this occurs [3].
Q3: How does this compound's safety profile compare to other FLT3 inhibitors? A3: this compound appears to have a distinct profile. Unlike quizartinib, it is not associated with QTc prolongation [1] [2]. Furthermore, as a type I inhibitor, it spares wild-type c-KIT, which may result in less myelosuppression compared to other TKIs [1] [2].
A key pharmacokinetic study found that concomitant use of acid reducers significantly alters this compound exposure in pediatric and young adult patients with brain tumors [1].
For quick reference, here is a summary of the quantitative findings:
| Covariate | Pharmacokinetic Parameter | Impact vs. Typical Patient | P-value |
|---|---|---|---|
| Acid Reducers (H2 Antagonists or PPIs) | Clearance (CL/F) | ~2.0-fold decrease | < 0.0001 |
| Acid Reducers (H2 Antagonists or PPIs) | Volume (V/F) | ~1.7-fold decrease | 0.018 |
| Body Surface Area (BSA) | Clearance (CL/F) | Increases with BSA | < 0.0001 |
Here is a sample Graphviz DOT script that demonstrates how to implement the required styling for diagrams, such as signaling pathways involving this compound's targets (e.g., PDGFR, KIT) [2].
This script creates a diagram showing this compound's inhibition of mutant tyrosine kinases and the downstream cellular effects, incorporating your specifications:
fillcolor and fontcolor attributes for nodes use the specified Google-inspired hex codes to ensure high contrast between text and background [3].labeldistance=2.5 attribute on the graph and edges creates a clear gap between the connection line and the label text [4].shape=rect and style="rounded,filled" creates modern, filled rectangles with rounded corners [5].Q: What is the clinical evidence for the interaction between this compound and acid-reducing agents? A: The interaction is documented in a population pharmacokinetic study (NCT01393912). The analysis showed that co-treatment with H2 antagonists or PPIs was a significant covariate, reducing this compound's clearance and increasing its overall exposure in patients [1].
Q: Does this interaction require a dose adjustment of this compound? A: Based on the available study, no. Despite the increased drug exposure, this compound was well-tolerated in patients co-treated with acid reducers. The study authors did not recommend routine dosing adjustments for this population. However, clinicians should be aware of this interaction when monitoring patients [1].
Q: How can I create clear edge labels in Graphviz that don't touch the lines?
A: The key attribute is labeldistance. Setting this to a value greater than 2.0 (as required) moves the text further away from the nodes along the edge. For more complex graphs, using taillabel instead of label can also improve readability, especially with orthogonal edges (splines=ortho) [4].
Q1: How common is the F691L mutation as a resistance mechanism to this compound? While this compound is effective against many common FLT3 resistance mutations, the F691L "gatekeeper" mutation can still lead to clinical resistance, though it appears to be less frequent than other "off-target" mechanisms [1].
Whole exome sequencing of patient samples after this compound treatment revealed that secondary mutations in the FLT3 gene itself are infrequent. One study identified FLT3 F691L mutations in only 2 out of 24 patients analyzed after this compound treatment [1]. This suggests that while F691L is a validated resistance pathway, other mechanisms are more common.
Q2: What is the biological mechanism by which F691L causes resistance? The F691 residue is the "gatekeeper" in the FLT3 kinase domain. The F691L mutation introduces a bulkier amino acid side chain, which can sterically hinder drug binding [2]. This compound is a type I inhibitor that binds the active kinase conformation. The F691L mutation has been shown experimentally to confer a high degree of resistance to this compound in biochemical and cell-based assays [1].
Q3: What methods can be used to detect the F691L mutation in research settings? The following table summarizes key methodologies for detecting the F691L mutation:
| Method | Key Principle | Sensitivity | Time | Key Applications |
|---|---|---|---|---|
| CRISPR-Cas12a Detection [3] | FLT3-691 region amplified by RPA, detected by L691-crRNA induced Cas12a reaction. | 0.1% (for F691L in AML samples) | ~40 min | Ultra-sensitive, rapid point-of-care detection; minimal residual disease (MRD) monitoring. |
| Next-Generation Sequencing (NGS) [4] | High-throughput sequencing of the entire FLT3 tyrosine kinase domain (TKD). | ~2-5% (varies by coverage and platform) | Days to weeks | Comprehensive profiling; identifies F691L and concurrent mutations across the genome. |
| Sanger Sequencing [5] | Capillary electrophoresis-based sequencing of PCR-amplified FLT3-TKD. | ~15-20% | 1-2 days | Low-cost confirmation of mutations when variant allele frequency is high. |
This protocol outlines how to model and confirm F691L-mediated this compound resistance in vitro.
Workflow:
1. Introduce the F691L Mutation
2. Cell Viability and IC50 Determination
3. Immunoblotting for Signaling Pathways
1. Drug Combinations
2. Next-Generation FLT3 Inhibitors
Population pharmacokinetic modeling from a pediatric phase I study demonstrated that BSA has a statistically significant relationship with crenolanib clearance [1] [2]. As a patient's BSA increases, the clearance of this compound also increases [1]. This means that larger patients require higher doses to achieve the same drug exposure levels as smaller patients.
Using BSA-based dosing (in mg/m²) over a flat dose (a fixed mg amount for all) helps to account for this body size-dependent clearance, thereby reducing inter-patient variability in drug exposure and supporting more consistent therapeutic effects across a diverse patient population [1] [2].
The following table summarizes the key covariates identified in the population pharmacokinetic analysis and their specific effects on this compound's PK parameters [1] [2]:
| Covariate | Effect on Pharmacokinetic Parameters | Impact on Drug Exposure |
|---|---|---|
| Body Surface Area (BSA) | Clearance (CL) increases with BSA [1] [2]. | Supports the use of BSA-based dosing to standardize exposure [1] [2]. |
| Acid Reducers (H2 antagonists/PPIs) | ~2-fold lower CL and ~1.7-fold lower volume of distribution (V) [1] [2]. | Markedly increased drug exposure [1] [2]. |
| Patient Age | Absorption rate (Kₐ) decreases with age [1] [2]. | -- |
A typical patient profile (8-year-old, BSA of 1 m²) has the following estimated PK parameters [1]:
The data and methodology below can serve as a reference for your own PK study design.
1. Study Population and Design [1]
2. Blood Sampling and Bioanalysis [1]
3. Population PK Modeling and Covariate Analysis [1]
The relationship below illustrates the workflow for establishing a BSA-based dosing rationale, derived from this experimental protocol.
Concomitant use of acid-reducing agents (histamine H2 receptor antagonists or proton pump inhibitors) is the most significant covariate, causing a dramatic reduction in clearance and substantially increasing this compound exposure [1] [2]. Despite this increased exposure, the therapy was reported to be well-tolerated in the study population, and no specific dosing adjustments were recommended by the investigators [1] [2].
Q1: What is the clinical evidence for fluid retention and periorbital edema with Crenolanib? Fluid retention and periorbital edema are documented side effects of this compound in clinical trials. The table below summarizes the key findings from the literature.
Table 1: Documented Incidence and Context of Fluid Retention/Edema with this compound
| Context of Use | Reported Incidence / Description | Citation |
|---|---|---|
| General use in AML clinical trials | Listed among "common toxicities" | [1] |
| Treatment in pediatric patients (compassionate use) | No reported cases of fluid retention or periorbital edema in a small series of five patients | [2] |
| Review of FLT3 inhibitors | Specifically identified "fluid retention and periorbital edema" as side effects | [1] |
Q2: What are the potential mechanisms behind this toxicity? The edema associated with this compound is likely multifactorial. The drug's primary targets are FLT3 and PDGFRα/β, but its mechanism may also involve broader effects on vascular biology.
Diagram: Proposed Multifactorial Mechanism of this compound-Induced Edema
Q3: Are there any established protocols for investigating this toxicity in the lab? While no protocol directly addresses this compound-induced edema, researchers can adapt established in vitro and in vivo models used to study vascular permeability and drug toxicity. The workflow below outlines a potential investigative approach.
Diagram: Experimental Workflow for Investigating this compound-Induced Edema
Experimental Protocol Details:
While formal pharmacokinetic studies in hepatic impairment are not detailed in the search results, the protocols from clinical trials provide a reference for how crenolanib has been administered in patients, including considerations for liver function.
The table below summarizes the dosing and monitoring strategy from a clinical trial in adults with newly diagnosed FLT3-mutant AML [1].
| Aspect | Protocol in Clinical Trials |
|---|---|
| Standard Dosage | 100 mg, taken three times daily (TID) [1]. |
| Dosing Schedule | Combined with intensive chemotherapy; started on day 9 of induction and continued until 72 hours before the next cycle [1]. |
| Dose Reduction | Permitted from 100 mg TID down to 60 mg TID to manage toxicity [1]. |
| Hepatic Monitoring & Action | Dose was held in cases of elevated total bilirubin [2]. Liver dysfunction was listed as one of the adverse events leading to dose reduction in some patients [3]. |
Interestingly, preclinical evidence suggests a potential beneficial effect of this compound on liver tissue in the context of fibrosis, which is a form of scarring resulting from chronic liver injury.
The diagram below illustrates this signaling pathway and the therapeutic mechanism of this compound.
| Mechanism Type | Specific Alteration | Description & Clinical Context |
|---|---|---|
| On-Target (FLT3) | FLT3 K429E mutation | A secondary FLT3 mutation that transforms cells and directly reduces this compound sensitivity; less common than gatekeeper mutations [1]. |
| On-Target (FLT3) | FLT3 F691L gatekeeper mutation | Confers resistance to many FLT3 inhibitors; can emerge after prior quizartinib therapy, but is infrequent with this compound [1] [2]. |
| Off-Target / Clonal Evolution | NRAS mutations | Often arises as an FLT3-independent subclone, activating alternative signaling to bypass FLT3 inhibition [1]. |
| Off-Target / Clonal Evolution | IDH1/IDH2 mutations | Frequently co-occurs with FLT3-mutant clones and is enriched in patients with a poor response to this compound [1]. |
| Off-Target / Clonal Evolution | Mutations in epigenetic regulators (TET2, etc.) | Expansion of mutations in genes related to chromatin modification suggests diverse epigenetic mechanisms of resistance [1]. |
When faced with this compound treatment failure in a research model, a systematic workflow is essential to pinpoint the resistance mechanism. The following diagram and guide outline this process.
The first step is to perform comprehensive genetic profiling on paired patient samples (pre- and post-crenolanib treatment) or resistant cell lines.
Genetic data should be complemented with functional assays to confirm which pathways are actively driving survival.
Once a mechanism is identified, the following table outlines potential combination strategies to test in vitro and in vivo.
| Resistance Mechanism | Proposed Strategy | Experimental Validation |
|---|---|---|
| FLT3 K429E/F691L | Combine with a Type II FLT3 inhibitor (e.g., Sorafenib) | Preclinical studies show the combination of this compound (type I) and sorafenib (type II) significantly reduced leukemic burden and prolonged survival in mouse models compared to either agent alone [3]. |
| NRAS mutation | Add a MEK inhibitor (e.g., Trametinib) | Target the key kinase in the RAS/MAPK pathway downstream of NRAS. Cell viability and apoptosis assays can test for synergistic effects when combined with this compound [1] [2]. |
| IDH1/IDH2 mutation | Combine with an IDH1/2 inhibitor (e.g., Ivosidenib/Enasidenib) | Directly target the neomorphic activity of mutant IDH. This combination aims to simultaneously hit FLT3 and the epigenetic driver [1]. |
| Broad Clonal Evolution | Combine with non-TKI agents (e.g., Chemotherapy, BCL-2 inhibitors) | For complex resistance patterns, combining this compound with azacitidine (hypomethylating agent) or venetoclax (BCL-2 inhibitor) has shown synergistic effects in experimental models [4]. |
Q1: How does resistance to this compound differ from resistance to other FLT3 inhibitors like quizartinib or sorafenib? A key difference is the pattern of secondary FLT3 mutations. Resistance to type II inhibitors like quizartinib is frequently associated with activation loop mutations (e.g., D835, Y842). In contrast, this compound, a type I inhibitor, is effective against these mutations but selects for other changes, primarily non-FLT3 mutations (e.g., in NRAS, IDH2) and, less commonly, the K429E or gatekeeper F691L mutation [1] [2].
Q2: Does prior TKI treatment influence the resistance landscape to this compound? Yes. Patients who have received prior FLT3 TKI therapy have a higher mutational burden and different genetic profiles before starting this compound. These patients often harbor a more complex clonal architecture, which can predispose them to selecting resistant subclones upon this compound exposure [1].
Q3: What is the role of the bone marrow microenvironment in this compound resistance? The microenvironment can contribute to primary resistance. Stromal cells secrete factors like FLT3 ligand (FL) and FGF2, which can sustain survival signaling through the MAPK pathway. They also express CYP3A4, which can metabolize and inactivate certain FLT3 inhibitors, potentially reducing this compound's efficacy [2].
Q1: Does dexamethasone significantly affect crenolanib exposure in patients?
Q2: What covariates significantly alter this compound pharmacokinetics?
Q3: If dexamethasone is an inducer, why might it not affect this compound?
For researchers designing experiments to investigate this interaction, the following summary and methodology from the key clinical study are provided.
Summary of Key Pharmacokinetic Parameters The table below summarizes the population pharmacokinetic parameters for this compound from the pediatric phase I study, which formed the basis for concluding that dexamethasone was not a significant covariate [1].
| Parameter | Description / Typical Value (for an 8-year-old, BSA 1 m²) | Significance / Impact |
|---|---|---|
| Structural Model | Linear two-compartment model with delayed absorption and lag time | Best described the serum concentration-time data [1]. |
| Apparent Clearance (CL/F) | 41 L/h | Increased with body surface area (BSA); Not significantly altered by dexamethasone [1]. |
| Apparent Volume (V/F) | 54.3 L | Was about 1.7-fold lower in patients taking acid reducers [1]. |
| Absorption Rate (Ka) | 0.19 /h | Decreased with patient age [1]. |
| Key Covariate: Acid Reducers | 2-fold lower clearance, 1.7-fold lower volume | Markedly increases drug exposure; the most significant covariate identified [1]. |
Detailed Methodology: Population PK Study Design
The following protocol is adapted from the clinical study that characterized this compound pharmacokinetics [1].
The potential interaction involves a complex regulatory network. The following diagram illustrates the theoretical pathways and the clinical findings that contradict a strong net inductive effect in the case of this compound.
| Problem Hypothesis | Supporting Evidence & Data to Collect | Recommended Action |
|---|---|---|
| Strong CYP3A4 induction by dexamethasone reduces this compound efficacy. | Clinical PK study found no significant impact on clearance [1]. A case with tacrolimus suggested high-dose dexamethasone may not be a strong inducer [3]. | Focus on other covariates. Do not adjust this compound dose based on dexamethasone co-administration. Investigate adherence and the presence of acid-reducing agents, which are known to significantly increase exposure [1]. |
| High inter-individual variability obscures the interaction effect. | Population modeling accounts for inter-individual and inter-occasion variability [1]. The effect of acid reducers was still clearly identifiable despite variability. | Perform population PK analysis. Use a rich sampling strategy and nonlinear mixed-effects modeling to quantify variability and identify significant covariates robustly [1]. |
| The interaction is time-dependent or requires prolonged exposure. | PK sampling was conducted at single-dose and steady-state (Day 28), and also after dexamethasone discontinuation, capturing different temporal scenarios [1]. | Design longitudinal PK studies. Include serial PK assessments at multiple time points during and after dexamethasone administration to capture time-dependent effects. |
The table below summarizes key pharmacokinetic (PK) targets and parameters from clinical studies. Dosing in these studies was primarily based on body surface area (mg/m²) [1] [2].
| Parameter | Value / Target | Context / Dosage | Source |
|---|---|---|---|
| Target Trough Level | ~ 290 nM (median) | Achieved with 100 mg TID dosing in adults; associated with constant FLT3 inhibition [3]. | [3] |
| Typical Tmax | 2-3 hours | Time to maximum serum concentration after oral administration [3]. | [3] |
| Typical Half-life | ~14 hours | Terminal half-life observed in adult trials [2]. | [2] |
| Steady State | By Day 4 | Reached with three-times-daily (TID) dosing [3]. | [3] |
| Apparent Clearance (CL/F) | 41 L/h (typical) | For a child with BSA of 1 m²; clearance increases with BSA [2]. | [2] |
| Volume of Distribution (V/F) | 54.3 L (typical) | For a child with BSA of 1 m² [2]. | [2] |
The gold-standard technique for measuring this compound in biological samples is Liquid Chromatography with Tandem Mass Spectrometry (LC-ESI-MS/MS) [4] [2]. The following protocol is adapted from the validated method for human serum.
The analytical workflow from sample collection to final quantification is as follows:
Q1: What is the primary goal of TDM for this compound? The primary goal is to ensure trough concentrations are maintained above the level required for continuous target (FLT3) inhibition, which is crucial for maximizing efficacy and preventing the emergence of resistance, while avoiding excessive exposure that could lead to toxicity [3].
Q2: Are there established therapeutic ranges for this compound in pediatric patients? While definitive universal ranges are not yet established, population PK modeling supports using BSA-based dosing. The target trough of ~290 nM from adult studies is a relevant benchmark, but individual monitoring is critical, especially with concomitant medications that affect exposure [2] [3].
Q3: What are the common sources of pre-analytical variability? Improper sample handling is a major source. Adherence to the protocol—especially the 30-minute clotting time at room temperature, correct centrifugation force and temperature, and immediate freezing at -80°C—is essential for obtaining accurate and reproducible results [4].
| Feature | This compound | Midostaurin |
|---|---|---|
| FLT3 Inhibitor Type | Type I, pan-FLT3 inhibitor [1] [2] | Type I, multi-targeted inhibitor [3] [2] |
| Approval Status | Investigational | Approved for newly diagnosed FLT3-mutated AML [3] |
| Key Trial Design | Phase 3, randomized, vs. midostaurin (NCT03258931) [4] [5] | Phase 3, randomized, vs. placebo (RATIFY trial) [3] |
| Dosing in Combination | 100 mg thrice daily, from day 9 of chemo until 72h before next cycle [4] [6] | 50 mg twice daily, on days 8-21 of each chemo cycle [4] |
| Efficacy in Newly Diagnosed AML | ORR: 86% (CR 77%); 45-month median EFS: 44.7 months; estimated 3-year survival in ≤60 yo: 71.4% [6] | Improved 5-year survival vs. placebo in the RATIFY trial [4] |
| Activity Against TKD Mutations | Yes (potent activity against both ITD and TKD) [1] [6] | Yes (as a type I inhibitor) [3] |
| Common Treatment-Related AEs | Febrile neutropenia, diarrhea, nausea [6] | Not detailed in provided sources, but common in chemotherapy regimens |
Understanding the molecular mechanisms of these inhibitors helps clarify their different clinical profiles.
The following diagram illustrates the FLT3 signaling pathway and the points of intervention for these inhibitors.
The primary evidence for this compound's efficacy comes from a recent phase 2 clinical trial. The methodology below details the treatment protocol used in that study [6].
Key Assessments:
The most definitive answer regarding the comparative efficacy of this compound and midostaurin is expected from an ongoing Phase III, randomized, multi-center trial (NCT03258931) that is directly comparing the two inhibitors in combination with standard chemotherapy in newly diagnosed FLT3-mutated AML patients [4] [5]. The primary endpoint of this study is event-free survival [4].
For researchers and clinicians, the choice in a clinical setting currently depends on the regulatory landscape and trial availability. Midostaurin is the established standard of care, while this compound represents a promising investigational agent with compelling phase 2 data, particularly noted for its high rates of deep, MRD-negative responses and long-term survival [6].
The table below summarizes the core characteristics of these four inhibitors based on pre-clinical and clinical data.
| Feature | Crenolanib | Quizartinib | Gilteritinib | Sorafenib |
|---|---|---|---|---|
| Generation & Type | Second-generation; Type I [1] [2] | Second-generation; Type II [1] [3] | Second-generation; Type I [1] [4] | First-generation; Type II [1] [5] |
| Primary Target(s) | FLT3-ITD, FLT3-TKD (D835), PDGFR [2] | FLT3-ITD [3] | FLT3-ITD, FLT3-TKD, AXL [1] | FLT3-ITD, RAF-1, VEGFR, c-KIT, PDGFR [5] |
| Key Strength | Activity against TKD resistance mutations (D835) [2] | High potency and selectivity for FLT3-ITD [3] | Approved for R/R AML; inhibits FLT3 & resistance pathway AXL [1] | Multi-kinase inhibitor; used off-label [5] |
| Notable Safety Consideration | - | QTc prolongation [3] [4] | - | Hand-foot syndrome, gastrointestinal toxicity [5] [6] |
| Clinical Status (as of early 2024) | Investigational (Phase III) [3] [4] | Approved for ND & R/R FLT3-ITD+ AML in various regions [3] | Approved for R/R FLT3-mutated AML [1] [3] | Approved for other cancers; used off-label in AML [5] |
> Note on Clinical Status: The clinical landscape for FLT3 inhibitors evolves rapidly. This compound remains investigational as of the latest data, while the approval status of others can vary by region and specific indication [3] [4].
A critical differentiator is each drug's efficacy against specific FLT3 mutations and common resistance mechanisms. The following data, primarily from a 2019 comparative study, illustrates their distinct profiles [7] [8].
| Mutation / Characteristic | This compound | Quizartinib | Gilteritinib | Sorafenib |
|---|---|---|---|---|
| FLT3-ITD | Potent activity [7] [8] [2] | Highly potent activity [7] [8] [3] | Potent activity [7] [8] [1] | Potent activity [7] [8] [5] |
| FLT3-TKD (D835Y) | Potent activity [7] [8] [2] | Weak activity [7] [8] | Potent activity [7] [8] [1] | Weak activity [7] [8] |
| Resistance Mutant (FLT3-ITD+F691L) | Reduced activity [7] [8] | Reduced activity [7] [8] | Reduced activity [7] [8] | Reduced activity [7] [8] |
| KIT D816V | - | - | - | - |
| c-CBL Mutations | Hypersensitizes RTKs to inhibition [7] [8] | Hypersensitizes RTKs to inhibition [7] [8] | Hypersensitizes RTKs to inhibition [7] [8] | Hypersensitizes RTKs to inhibition [7] [8] |
The differential activity against mutations is largely explained by the fundamental mechanistic difference between Type I and Type II inhibitors.
Key takeaways from the diagram and research:
For your reference, here are summaries of key experimental methodologies from the cited literature.
The table below compares this compound with other FLT3 inhibitors based on the information found in the search results. This compound is a type I inhibitor, meaning it binds to the active conformation of the FLT3 receptor, which allows it to target both ITD and TKD mutations [1] [2].
| Inhibitor | Type | Key Molecular & Clinical Characteristics | Mutation Target Profile | Noted Resistance Mechanisms |
|---|---|---|---|---|
| This compound | Type I | Potent, selective; active against activation loop mutations; rare FLT3 gatekeeper (F691) mutations [2]. | FLT3-ITD, FLT3-TKD (e.g., D835) [2]. | NRAS, IDH2, TET2, IDH1 mutations; diverse epigenetic/transcriptional mechanisms [2]. |
| Midostaurin | Type I | First-generation, multi-kinase; approved for newly diagnosed FLT3-mutant AML [3]. | FLT3-ITD, FLT3-TKD [3]. | Information not in search results. |
| Gilteritinib | Type I | Approved for relapsed/refractory AML; inhibits FLT3, AXL, ALK [3]. | FLT3-ITD, FLT3-TKD [3]. | Information not in search results. |
| Quizartinib | Type II | Binds inactive FLT3 conformation; approved for FLT3-ITD+ AML (with chemo) [3]. | FLT3-ITD [3]. | Secondary TKD mutations (e.g., D835, F691L) are a major resistance mechanism [3]. |
| Sorafenib | Type II | Multi-kinase inhibitor; used off-label [1]. | FLT3-ITD [1]. | Secondary TKD mutations (e.g., D835, F691L) [1]. |
The comparative profile is supported by specific experimental data and clinical observations:
The following diagram illustrates the FLT3 signaling pathway and the two primary mechanisms of resistance to different inhibitor types, which underpin the comparative profile of this compound.
The provided data highlights key strategic considerations for researchers:
The table below summarizes key experimental data and properties of several inhibitors for the KIT D816V mutation.
| Inhibitor | Reported IC₅₀ (Proliferation/Apoptosis) | Inhibitor Type | Key Experimental Findings | Stage of Development (for KIT D816V) |
|---|---|---|---|---|
| Crenolanib [1] | ~100-250 nM (in HMC1.2 cells) [1] | Type I [1] | Inhibits cellular proliferation and induces apoptosis in mastocytosis cell lines (HMC1.2) at clinically achievable concentrations [1]. | Preclinical evidence (as of 2017); investigated in systemic mastocytosis and core binding factor leukemia models [1]. |
| Imatinib [2] | Ineffective [2] | Type II [3] | Does not adequately inhibit KIT D816V in vitro or in vivo due to resistance mechanisms [2]. | Approved for other indications; not successful for KIT D816V+ mastocytosis [2]. |
| Dasatinib [2] | Information Missing | Type I (binds active kinase conformation) | Has been shown to inhibit D816V in vitro; few durable responses in clinical trials for systemic mastocytosis, potentially due to pharmacokinetics [1]. | Clinical trials; limited efficacy in systemic mastocytosis [1]. |
| Avapritinib [4] | Information Missing | Type I (designed for D816V) | Highly selective KIT D816V inhibitor; approved for advanced systemic mastocytosis; case reports show efficacy against other rare KIT exon 17 mutations [4]. | FDA-approved for advanced systemic mastocytosis [4]. |
| Bezuclastinib [5] | Information Missing | Type I (designed to be wild-type sparing) | Potent and selective inhibitor of KIT D816V and other exon 17 mutations; designed to minimize off-target effects [5]. | Late-stage clinical trials (Phase 2/3) for non-advanced and advanced systemic mastocytosis [5]. |
The experimental data and developmental status of these inhibitors are closely tied to their mechanism of action at the molecular level.
The diagram below illustrates the different binding mechanisms and resistance of the KIT D816V mutation to Type I and Type II inhibitors.
Crenolanib's unique profile stems from its mechanism of action as a type I inhibitor. It targets the active conformation of the kinase, which is why it remains effective against common activation loop mutations like FLT3-D835 and the homologous PDGFRα-D842V [1] [2]. In contrast, type II inhibitors (e.g., quizartinib, sorafenib) require binding to the inactive conformation, which is destabilized by these very mutations, leading to clinical resistance [1] [3].
The following diagram illustrates the structural and functional consequences of different FLT3 mutations and how they determine sensitivity to type I versus type II inhibitors.
The distinct profile of this compound is supported by robust biochemical, cellular, and ex vivo data.
Quantitative Kinase Inhibition Profiling The data below from biochemical and cellular assays highlights this compound's potency and selectivity [4] [5] [2].
| Kinase Target | Status/Mutation | This compound IC₅₀ / Potency | Comparative TKI Data |
|---|---|---|---|
| FLT3 | ITD mutant | IC₅₀ ~2-35 nM [4] [5] [6] | Potent as quizartinib [5] |
| FLT3 | TKD mutant (D835) | Active; IC₅₀ ~2 nM [4] [5] | Quizartinib, sorafenib inactive [4] [5] |
| FLT3 | Gatekeeper mutant (F691) | Retains activity [6] | Confers resistance to many TKIs [6] |
| c-Kit | Wild-type | 33-fold less active vs. FLT3 [4] [5] | Quizartinib potently inhibits [4] [5] |
| PDGFRα | D842V mutant | Potent inhibitor [1] [2] | Confers resistance to type II TKIs [1] |
Key Experimental Protocols Researchers can refer to these established methodologies to validate TKI activity:
This compound's specific profile translates into key therapeutic implications:
The table below summarizes key efficacy data from clinical studies, highlighting the difference in response between FLT3 inhibitor-naive and pretreated patients.
| Clinical Context | Patient Population | Key Efficacy Outcomes | Reported Adverse Events |
|---|---|---|---|
| Relapsed/Refractory AML (Monotherapy) [1] [2] | FLT3 inhibitor-naive | Composite complete response (CRc) rate of 37% [1]. | Most common AEs: gastrointestinal (nausea, vomiting, diarrhea) [2]. |
| Relapsed/Refractory AML (Monotherapy) [1] [2] | Prior FLT3 inhibitor treatment | Composite complete response (CRc) rate of 15% [1]. | - |
| Newly Diagnosed AML (Combination with Intensive Chemotherapy) [3] [4] | Mix of naive and pretreated status | Overall Response Rate (ORR): 86% (CR: 77%, CRi: 9%). Median overall survival not reached after 45 months [3] [4]. | Febrile neutropenia, diarrhea, nausea; prolonged platelet/neutrophil recovery during induction [3]. |
A phase II study of Crenolanib monotherapy in relapsed/refractory AML demonstrated a significantly higher composite complete response rate in TKI-naive patients compared to those who had received prior FLT3 inhibitors (37% vs 15%) [1]. Similarly, an analysis noted that overall survival was "significantly longer in FLT3 inhibitor-naive patients" [2].
Research into the molecular mechanisms of resistance explains why prior TKI exposure reduces this compound's efficacy. Unlike some other FLT3 inhibitors, resistance to this compound is rarely driven by new secondary mutations in the FLT3 gene itself [1]. Instead, studies using whole exome sequencing of patient samples have revealed that resistance primarily occurs through alternative pathways [1]:
Patients who had received prior TKI treatment showed a higher number of these co-occurring mutations at baseline, which provides a larger reservoir for resistance clones to emerge under the selective pressure of this compound therapy [1].
The following diagram outlines the key methodology used to investigate the diverse molecular mechanisms of this compound resistance, as detailed in the clinical study [1]:
This compound remains an investigational drug and is currently only accessible through clinical trials [2]. Its development continues, with active research focused on overcoming resistance.